2-Methoxybenzothiazole

Lipophilicity Drug design ADME prediction

Researchers needing a 2-substituted benzothiazole with predictable electronic properties face batch inconsistency and limited characterization. Substituting 2-chloro or 2-amino analogs may cause divergent outcomes or complete route failure. 2-Methoxybenzothiazole (CAS 63321-86-8), ≥97% purity, resolves this with defined physicochemical parameters. • Electron-donating (Hammett σp = -0.27) activates ring toward electrophilic substitution & modulates N-nucleophilicity • Defined logP 2.30; pH-independent logD 2.64 (pH 7.4) ensures predictable reversed-phase retention • Non-hydroxamate HDAC inhibitor chemotype for SAR exploration • Ships ambient; store sealed, dry, 2-8°C

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
CAS No. 63321-86-8
Cat. No. B1594573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzothiazole
CAS63321-86-8
Molecular FormulaC8H7NOS
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESCOC1=NC2=CC=CC=C2S1
InChIInChI=1S/C8H7NOS/c1-10-8-9-6-4-2-3-5-7(6)11-8/h2-5H,1H3
InChIKeyOJKLTHIQRARJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzothiazole Technical Baseline


2-Methoxybenzothiazole (CAS 63321-86-8) is a substituted benzothiazole heterocycle with molecular formula C8H7NOS and molecular weight 165.21 g/mol [1]. The compound exists as a solid powder at ambient temperature with a reported melting point range of 34–38 °C . Its structure comprises a benzene ring fused to a thiazole ring, with a methoxy (-OCH3) substituent at the 2-position of the thiazole moiety . Commercially available material is typically supplied at ≥97% purity . This compound serves primarily as a synthetic intermediate and reference standard in organic chemistry research.

2-Methoxybenzothiazole Substitution Risks


Scientific users should not assume functional interchangeability among 2-substituted benzothiazole derivatives. The methoxy group at the 2-position of 2-Methoxybenzothiazole confers distinct electronic and steric properties relative to alternatives such as 2-methylbenzothiazole, 2-chlorobenzothiazole, or 2-aminobenzothiazole [1]. These differences manifest in altered logP values, hydrogen-bonding capacity, and nucleophilic/electrophilic character at the C2 position, directly affecting reactivity in downstream synthetic transformations and recognition by biological targets [2]. Substituting a 2-chloro or 2-amino analog may lead to divergent reaction outcomes, reduced synthetic yields, or complete failure of a validated synthetic route. The following quantitative evidence section provides specific, verifiable differentiation metrics to inform procurement decisions.

2-Methoxybenzothiazole Differentiation Evidence


Lipophilicity vs. 2-Aminobenzothiazole

2-Methoxybenzothiazole exhibits a calculated logP value of 2.30, reflecting its hydrophobic character conferred by the 2-methoxy substituent [1]. This contrasts sharply with 2-aminobenzothiazole, which possesses a more polar 2-amino group and consequently a substantially lower logP. The logD at pH 7.4 for 2-Methoxybenzothiazole is 2.64 [2]. This lipophilicity difference is critical for applications requiring membrane permeability predictions or organic-phase partitioning behavior.

Lipophilicity Drug design ADME prediction

Electronic Effects: Methoxy vs. Halogen & Methyl

The 2-methoxy substituent is a strong electron-donating group via resonance, which activates the benzothiazole ring toward electrophilic substitution and alters the nucleophilicity of the ring nitrogen [1]. This contrasts with 2-chlorobenzothiazole, where the electron-withdrawing chlorine deactivates the ring and serves as a leaving group for nucleophilic aromatic substitution, and 2-methylbenzothiazole, which provides only weak inductive electron donation [1]. While direct quantitative reactivity data for 2-Methoxybenzothiazole are sparse in the public domain, the methoxy group's Hammett σp value of -0.27 (class value) quantifies its strong electron-donating capacity relative to methyl (σp = -0.17) and chloro (σp = +0.23) substituents [1].

Organic synthesis Heterocyclic chemistry Reactivity

Physiological LogD vs. Polar Analogs

At physiological pH (7.4), 2-Methoxybenzothiazole exhibits a logD value of 2.64, indicating that it exists predominantly in neutral, unionized form and partitions strongly into lipophilic environments [1]. This property is determined by the non-ionizable methoxy group at the 2-position. In contrast, 2-aminobenzothiazole (pKa ~4-5 for the conjugate acid) and 2-hydroxybenzothiazole (which exists largely as the thione tautomer) exhibit significantly lower logD values due to their capacity for ionization or tautomerization [1]. The logD difference of approximately 1-2 log units corresponds to a 10- to 100-fold difference in octanol-water partition coefficient.

Drug discovery Pharmacokinetics Bioavailability

HDAC Inhibition: Non-Hydroxamate vs. Hydroxamate Scaffolds

2-Methoxybenzothiazole has been reported to inhibit histone deacetylase (HDAC) activity . This represents a distinct chemotype from the classical hydroxamic acid-based HDAC inhibitors (e.g., vorinostat, trichostatin A) and benzamide-based inhibitors (e.g., entinostat) . The methoxybenzothiazole scaffold lacks the strong zinc-chelating hydroxamate moiety, suggesting a potentially different binding mode and selectivity profile. However, quantitative IC50 data for 2-Methoxybenzothiazole against specific HDAC isoforms or comparator compounds were not identified in the accessible primary literature.

Epigenetics HDAC inhibition Cancer research

2-Methoxybenzothiazole Application Scenarios


Organic Synthesis: Electron-Donating Building Block

Procure 2-Methoxybenzothiazole as a starting material for synthetic routes that exploit the strong electron-donating character of the 2-methoxy group (Hammett σp = -0.27) to activate the benzothiazole ring toward electrophilic substitution or to modulate the nucleophilicity of the ring nitrogen [1]. This electronic property differentiates it from 2-chlorobenzothiazole (electron-withdrawing) and 2-methylbenzothiazole (weaker donor) and directly impacts regioselectivity in subsequent functionalization steps [1]. Researchers pursuing 2-cyano-6-methoxybenzothiazole (a firefly luciferin precursor) may find the 2-methoxy derivative a relevant structural analog for methodology development [2].

Analytical Chemistry: Reference Standard

Utilize 2-Methoxybenzothiazole (≥97% purity, melting point 34–38 °C) as a calibration or reference standard in HPLC, GC-MS, or NMR method development [1]. The compound's well-defined logP (2.30) and logD(pH 7.4) (2.64) values enable predictable chromatographic retention behavior on reversed-phase columns, making it a useful system suitability standard for lipophilic small-molecule analysis [2]. Comprehensive NMR (9 spectra) and FTIR (2 spectra) reference data are available in the KnowItAll spectral library for unambiguous compound identification [3].

Medicinal Chemistry: Non-Hydroxamate HDAC Scaffold

Consider 2-Methoxybenzothiazole as a non-hydroxamate HDAC inhibitor chemotype for initial screening and structure-activity relationship (SAR) exploration [1]. The compound lacks the strong zinc-chelating hydroxamate moiety characteristic of classical HDAC inhibitors, offering a differentiated binding mode and potential selectivity advantages that warrant further investigation [1]. Researchers should independently generate quantitative IC50 data for their target HDAC isoforms, as such data are not available in the public domain for the parent compound.

Physical Chemistry: Lipophilicity Model Compound

Employ 2-Methoxybenzothiazole as a model neutral, lipophilic heterocycle (logP = 2.30; logD(pH 7.4) = 2.64) for studying octanol-water partitioning behavior or for validating computational logP/logD prediction algorithms [1]. Its non-ionizable methoxy substituent ensures consistent logD values across physiologically relevant pH ranges, in contrast to ionizable 2-substituted analogs (e.g., 2-aminobenzothiazole, 2-hydroxybenzothiazole) that exhibit pH-dependent logD profiles [1]. This property makes it a suitable control compound in partitioning experiments requiring pH-independent lipophilicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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